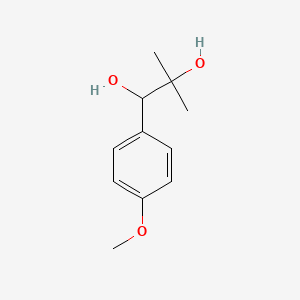
1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol
Übersicht
Beschreibung
“1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol” is an aromatic chemical compound . It’s also known by other names such as “2-Propanone, 1-(4-methoxyphenyl)-”, “p-Acetonylanisole”, “p-Methoxybenzyl methyl ketone”, “Anisketone”, “Anisyl methyl ketone”, “1-(p-Methoxyphenyl)-2-propanone”, “1-(4-Methoxyphenyl)-2-propanone”, “4-Methoxyphenylacetone”, “p-Methoxyphenylacetone”, “4-Methoxybenzyl methyl ketone”, “Anisic ketone”, “1-(p-Anisyl)-2-propanone”, “2-Propanone, (p-methoxyphenyl)-”, “4’-Methoxyphenyl-2-propanone”, “NSC 22983”, “p-Anisylacetone”, “1-(4-Methoxyphenyl)propan-2-one”, "1-(4-Methoxyphenyl)acetone" .
Molecular Structure Analysis
The molecular formula of “1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol” is C10H12O2 and its molecular weight is 164.2011 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file . Theoretical studies have been conducted to analyze the geometric parameters, energy values of the HOMO–LUMO, Fukui functions, natural bond orbital (NBO) analysis, molecular electrostatic potential, UV spectrum analysis, and other properties .
Chemical Reactions Analysis
The compound “1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol” is a seratogenic drug of the amphetamine class. It acts as a potent and selective serotonin releasing agent. It binds to alpha receptors to mediate these effects .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol” have been studied using Fourier transform infrared (FT-IR) and Raman (FT-Ra) spectra. The vibrational wavenumbers of the structure were computed using the density functional theory (DFT)/Becke three Lee–Yang–Parr (B3LYP)/6–311++g (d,p) basis set .
Wissenschaftliche Forschungsanwendungen
As a Protecting Group for Boronic Acids
1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol (MPMP-diol) serves as a novel protecting group for boronic acids. This protecting group allows for both protection and deprotection under mild conditions with quantitative conversions. The deprotection process can be efficiently carried out using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (Yan, Jin, & Wang, 2005).
In Phytochemical Studies
Phytochemical studies have identified similar phenylpropanoids in various plants. For example, a study on Pimenta dioica berries identified compounds structurally related to 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol, which exhibited antioxidative properties, inhibiting the autoxidation of linoleic acid (Kikuzaki, Hara, Kawai, & Nakatani, 1999).
In Organic Synthesis and Polymer Chemistry
This compound has applications in organic synthesis and polymer chemistry. For instance, derivatives of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol are used as initiators for the ring-opening polymerization of cyclic esters, demonstrating its utility in creating polymers (Komarov et al., 2019).
In Chemical Research and Catalysis
In chemical research, studies have explored its role in reactions such as the hydrocarbonylation of prop-2-en-1-ol, showing its relevance in catalysis and chemical transformations (Simpson, Currie, Andersen, Cole-Hamilton, & Green, 1996).
In Biochemical Studies
1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol and related compounds have been identified in biochemical studies as well. These compounds are involved in various biological processes, like the microbial resolution and asymmetric oxidation related to optically active 1,2-bis(methoxyphenyl)ethane-1,2-diol, which is crucial for understanding microbial metabolism and enzymatic processes (Yamamoto, Ando, Shuetake, & Chikamatsu, 1989).
Safety And Hazards
The chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified as flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, specific target organ toxicity (single exposure). The target organs include the respiratory system .
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-2-methylpropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-11(2,13)10(12)8-4-6-9(14-3)7-5-8/h4-7,10,12-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPTUHIWSNKWGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=C(C=C1)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441713 | |
| Record name | 1-(4-METHOXYPHENYL)-2-METHYLPROPANE-1,2-DIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol | |
CAS RN |
261930-06-7 | |
| Record name | 1-(4-METHOXYPHENYL)-2-METHYLPROPANE-1,2-DIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Amino-7-chloro-2-(2-furyl)[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1609647.png)
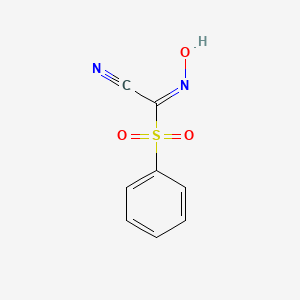
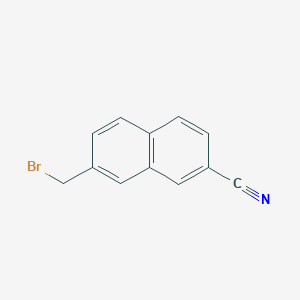
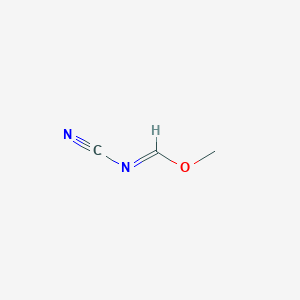
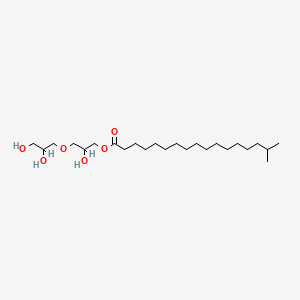
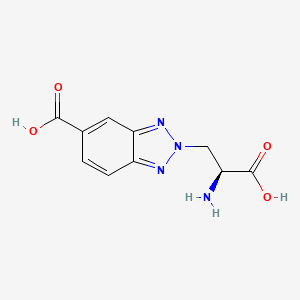
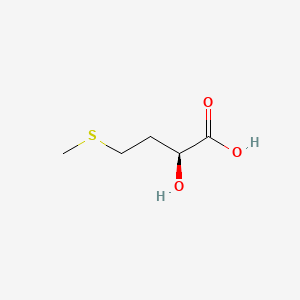
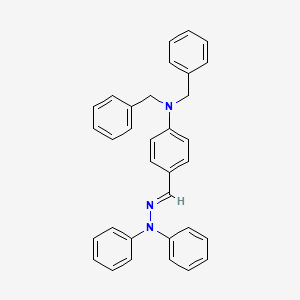
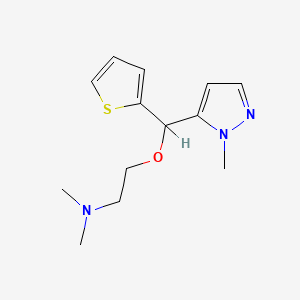
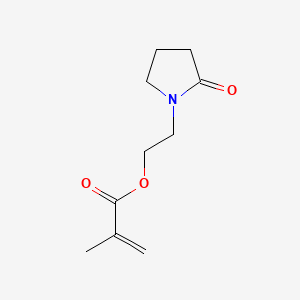
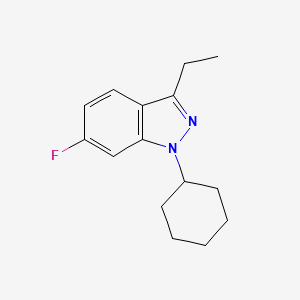
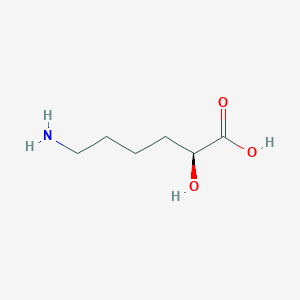
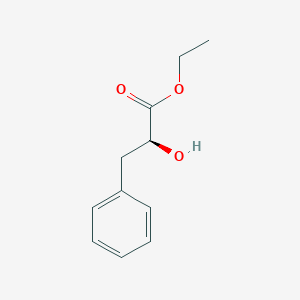
![N-[[3-[2-(3-piperazin-1-ylpyrazin-2-yl)oxyethoxy]phenyl]methyl]propan-2-amine](/img/structure/B1609669.png)